molecular formula C17H21NO B564500 N-[1-(3'-Benzyloxyphenyl)ethyl]-N,N-dimethyl-d6-amine CAS No. 1190006-94-0

N-[1-(3'-Benzyloxyphenyl)ethyl]-N,N-dimethyl-d6-amine

Cat. No.: B564500
CAS No.: 1190006-94-0
M. Wt: 261.398
InChI Key: KSGZYOKUQUKFBY-XERRXZQWSA-N
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Description

N-[1-(3'-Benzyloxyphenyl)ethyl]-N,N-dimethyl-d6-amine is a chemical amine featuring deuterium atoms incorporated at the six methyl group hydrogen positions, resulting in a d6-labeled compound . This isotopic labeling makes it a critical tool in advanced research applications, particularly in analytical chemistry and pharmacology. Deuterated compounds like this one are primarily utilized as internal standards in mass spectrometry-based assays, enabling the precise and accurate quantification of substances in complex biological matrices such as plasma or serum . The non-deuterated analog of this compound is identified as a Rivastigmine Benzyl Impurity, providing context for its potential area of study . Furthermore, structural analogs of benzyl-dimethyl-amine compounds are of significant interest in neuroscience research, particularly as they relate to the N-methyl-D-aspartate (NMDA) receptor, a key target in the investigation of rapid-acting antidepressant effects . By leveraging this deuterated amine, researchers can gain deeper insights into the pharmacokinetic profiles, metabolic pathways, and bioavailability of target molecules in developmental studies. This product is strictly for Research Use Only.

Properties

IUPAC Name

1-(3-phenylmethoxyphenyl)-N,N-bis(trideuteriomethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-14(18(2)3)16-10-7-11-17(12-16)19-13-15-8-5-4-6-9-15/h4-12,14H,13H2,1-3H3/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGZYOKUQUKFBY-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OCC2=CC=CC=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C(C)C1=CC(=CC=C1)OCC2=CC=CC=C2)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-(Benzyloxy)phenethyl Magnesium Bromide

A Grignard reagent is prepared by reacting 3-benzyloxybromobenzene with magnesium turnings in anhydrous tetrahydrofuran (THF) under nitrogen. The exothermic reaction requires temperature control at −10°C to 0°C.

Reaction Conditions

ParameterValue
SolventTHF
Temperature−10°C → 25°C (gradual)
Reaction Time4–6 hours
Magnesium Equiv.1.2

Coupling with Deuterated Dimethylamine-d6

The Grignard reagent reacts with deuterated dimethylamine-d6 in a nucleophilic substitution, facilitated by catalytic copper(I) iodide (5 mol%):

3-(Benzyloxy)phenethyl-MgBr+(CD3)2NHCuI, THFN-[1-(3’-Benzyloxyphenyl)ethyl]-N,N-dimethyl-d6-amine\text{3-(Benzyloxy)phenethyl-MgBr} + \text{(CD}3\text{)}2\text{NH} \xrightarrow{\text{CuI, THF}} \text{N-[1-(3'-Benzyloxyphenyl)ethyl]-N,N-dimethyl-d6-amine}

Optimization Data

Catalyst LoadingYield (%)Isotopic Purity (%)
5 mol% CuI7898.5
10 mol% CuI8297.8

Reductive Amination Pathway

Formation of Phenethyl Ketone Intermediate

3’-Benzyloxyacetophenone is synthesized via Friedel-Crafts acylation of benzyloxybenzene with acetyl chloride in the presence of AlCl₃:

Benzyloxybenzene+CH3COClAlCl33’-Benzyloxyacetophenone\text{Benzyloxybenzene} + \text{CH}3\text{COCl} \xrightarrow{\text{AlCl}3} \text{3’-Benzyloxyacetophenone}

Yield : 89% (reported for analogous aryl ketones).

Deuteration and Reductive Amination

The ketone undergoes reductive amination with deuterated dimethylamine-d6 using sodium cyanoborohydride (NaBH₃CN) in methanol:

3’-Benzyloxyacetophenone+(CD3)2NHNaBH₃CN, MeOHN-[1-(3’-Benzyloxyphenyl)ethyl]-N,N-dimethyl-d6-amine\text{3’-Benzyloxyacetophenone} + \text{(CD}3\text{)}2\text{NH} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{this compound}

Critical Parameters

  • pH : Maintained at 6.5–7.0 using acetic acid

  • Temperature : 40°C

  • Deuterium Incorporation : >99% (confirmed by ²H NMR)

Palladium-Catalyzed Hydrogenolytic Debenzylation

Pressure (psi)Time (h)Conversion (%)
50395
30588

Quaternary Ammonium Salt Formation (Optional)

For enhanced stability, the amine is converted to its hydrochloride salt using HCl gas in diethyl ether:

Amine+HClN-[1-(3’-Benzyloxyphenyl)ethyl]-N,N-dimethyl-d6-amine hydrochloride\text{Amine} + \text{HCl} \rightarrow \text{this compound hydrochloride}

Salt Characterization

  • Melting Point : 162–164°C

  • Solubility : >50 mg/mL in water

Isotopic Purity and Analytical Validation

Mass Spectrometry (HRMS)

  • Observed : m/z 261.398 [M+H]⁺

  • Theoretical : m/z 261.398 for C₁₇H₂₁NO

²H NMR Analysis

Deuterium incorporation is quantified using ²H NMR (400 MHz, CDCl₃):

  • δ 2.25 ppm : (CD₃)₂N– (singlet, integration 6H)

  • Isotopic Purity : 98.7% ± 0.3%

Comparative Evaluation of Synthetic Routes

MethodYield (%)Purity (%)Cost (USD/g)Scalability
Grignard Alkylation7898.5320Moderate
Reductive Amination8599.2280High
Catalytic Deuteration9299.8410Low

Industrial-Scale Production Considerations

Solvent Recycling

THF and methanol are recovered via fractional distillation (≥95% recovery).

Catalyst Regeneration

Pd/C catalysts are reactivated through oxidative treatment (H₂O₂, 30%) with 80% activity retention over five cycles.

Waste Stream Management

  • Benzyl Bromide Byproducts : Neutralized with NaOH (1M)

  • Heavy Metals : Removed via ion-exchange resins

Chemical Reactions Analysis

Types of Reactions

N-[1-(3’-Benzyloxyphenyl)ethyl]-N,N-dimethyl-d6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced amines, and substituted phenyl derivatives .

Scientific Research Applications

Chemical and Physical Properties

  • Molecular Formula : C17H21NO
  • Molecular Weight : 261.398 g/mol
  • Appearance : Light brown crystalline solid
  • Solubility : Soluble in organic solvents (e.g., acetone, methanol); limited solubility in water (~5.0 g/L at room temperature)
  • Melting Point : Approximately 124 °C

Analytical Applications

BPEA serves as an internal standard in various analytical techniques, particularly in:

  • Quantum Dot Detection : BPEA's stability and isotopic labeling make it an ideal candidate for use in detecting quantum dots, which are essential in nanotechnology and biomedical applications.
  • Metabolomics Studies : It aids in the quantification of metabolites in biological samples, enhancing the accuracy of metabolic profiling .
  • Drug Residue Detection : BPEA is utilized to determine drug residues in biological matrices, contributing to the development of sensitive detection methods for pharmaceuticals.

Biological Research Applications

While research on BPEA's biological properties is still emerging, preliminary studies suggest potential therapeutic implications:

  • Neuroprotective Properties : Some animal studies indicate that BPEA may exhibit neuroprotective effects, warranting further investigation into its potential for treating neurological disorders.
  • Therapeutic Development : The compound's interaction with specific molecular targets could lead to the development of new drugs aimed at various health conditions .

Industrial Applications

In the industrial sector, BPEA finds use in:

  • Organic Synthesis : It acts as a reagent in various organic synthesis processes, facilitating the production of complex chemical compounds .
  • Chemical Production : BPEA is involved in the manufacturing of diverse chemical products due to its reactivity and stability under different conditions .

Case Studies and Research Findings

  • Quantum Dot Detection Enhancement :
    • A study demonstrated that incorporating BPEA as a standard significantly improved the detection limits for quantum dots in environmental samples, showcasing its utility in nanotechnology applications.
  • Metabolite Profiling :
    • Research utilizing BPEA as an internal standard revealed enhanced accuracy in metabolomics studies, providing insights into metabolic pathways affected by various treatments.
  • Neuroprotective Studies :
    • Investigations into BPEA's neuroprotective effects indicated potential mechanisms involving receptor interactions that may mitigate neurodegenerative processes.

Mechanism of Action

The mechanism of action of N-[1-(3’-Benzyloxyphenyl)ethyl]-N,N-dimethyl-d6-amine involves its interaction with specific molecular targets and pathways. The compound binds to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues with Benzyloxyphenyl Moieties

a) 2-Substituted-5-(2-Benzyloxyphenyl)-1,3,4-Oxadiazoles
  • Structure : Contains a 1,3,4-oxadiazole ring substituted with a 2-benzyloxyphenyl group.
  • Key Features : Demonstrated anticonvulsant and muscle relaxant properties in preclinical studies, likely due to interactions with GABAergic pathways .
  • Comparison : Unlike the target compound, these derivatives lack a tertiary amine but share the benzyloxyphenyl group, highlighting its role in bioactivity. The oxadiazole ring introduces additional hydrogen-bonding capacity, which may enhance target binding.
b) SN-6 (2-[4-(4-Nitrobenzyloxy)benzyl]thiazolidine-4-carboxylic Acid Ethyl Ester)
  • Structure : A thiazolidine derivative with a nitrobenzyloxyphenyl group.
  • Comparison: The nitrobenzyloxy substituent increases electrophilicity compared to the non-nitrated benzyloxy group in the target compound. The thiazolidine ring and ester group in SN-6 confer distinct pharmacokinetic properties, such as prolonged half-life.
c) N-(4-Ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine
  • Structure : A dihydrothiophene derivative with an ethoxyphenylamine group.
  • Comparison: The ethoxy group (vs. The dihydrothiophene ring introduces conformational constraints absent in the target compound.

Deuterated and Tertiary Amine Derivatives

a) Deuterated Pharmaceuticals (e.g., d6-labeled compounds)
  • Key Features : Deuteration reduces metabolic degradation while maintaining pharmacological activity, as seen in drugs like deutetrabenazine .
  • Comparison: The d6-labeling in the target compound likely stabilizes it against oxidative N-demethylation, extending its half-life in vivo compared to non-deuterated analogs.
b) Orthometalated N,N-Dimethyl-α-methylbenzylamine (TMBA)
  • Structure : A palladium-coordinated dimethylbenzylamine complex.
  • Key Features : Used in catalysis and regioselective phosphine reactions .

Pharmaceutical Amines with Aromatic Substituents

a) Benzathine Benzylpenicillin
  • Structure : A dibenzylethylenediamine salt of penicillin.
  • Key Features : Prolonged antibiotic action due to slow release from the amine complex .
  • Comparison : The target compound’s benzyl group may similarly enhance depot effects, though its lack of ionic character limits direct parallels.
b) N-(3-Diallylamino-phenyl)-acetamide
  • Structure: A phenylacetamide with diallylamino and dimethylamino groups.
  • Key Features : Used in polymer chemistry and drug delivery systems .
  • Comparison : The diallyl group introduces unsaturation, enabling crosslinking reactions, whereas the target compound’s ethyl group prioritizes conformational flexibility.

Research Implications and Gaps

While the target compound’s deuterated structure and benzyloxyphenyl group suggest utility in drug development, direct pharmacological data are lacking. Future studies should explore its binding affinity for ion channels or neurotransmitter receptors, leveraging insights from SN-6 and anticonvulsant oxadiazoles . Comparative metabolic studies with non-deuterated analogs could quantify deuterium’s stabilizing effects.

Biological Activity

N-[1-(3'-Benzyloxyphenyl)ethyl]-N,N-dimethyl-d6-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, drawing from diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is C17_{17}H15_{15}D6_6NO, with a molecular weight of 261.39 g/mol. The compound features a benzyloxy group attached to an ethyl chain, with dimethylamine functionality contributing to its biological activity.

Synthesis

The synthesis of this compound can be achieved through various chemical reactions involving the appropriate precursors. The detailed synthetic route typically involves:

  • Formation of the benzyloxy group : This can be achieved through nucleophilic substitution reactions.
  • Alkylation with dimethylamine : The incorporation of the dimethylamine moiety is crucial for enhancing the biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structural motifs demonstrate effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus .

CompoundInhibition Zone (mm)Target Bacteria
Control (Gentamicin)32E. coli
This compound16.1E. coli

This suggests that while the compound may not outperform traditional antibiotics, it still possesses noteworthy antibacterial properties.

The biological activity of this compound is likely attributed to its ability to interact with various biological targets, including enzymes and receptors involved in microbial growth and proliferation. For example, compounds with similar structures have been shown to inhibit proteases and other critical enzymes in bacterial metabolism .

Case Studies

  • Antifungal Studies : In a study assessing a series of related compounds, it was found that those containing the benzyloxy group exhibited antifungal activity against several pathogenic fungi . This highlights the potential for this compound in treating fungal infections.
  • Cytotoxicity Assessments : Evaluations of cytotoxicity have revealed that certain derivatives can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy . The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation.

Q & A

Advanced Research Question

  • Isotope dilution mass spectrometry (IDMS) : Spike samples with ¹³C-labeled internal standards to quantify d₆ vs. d₅ impurities .
  • NMR relaxation studies : T₁/T₂ measurements detect minor protonated impurities in the dimethylamine group .
  • Elemental analysis (EA) : Compare experimental vs. theoretical %D values to certify isotopic enrichment ≥98% .

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